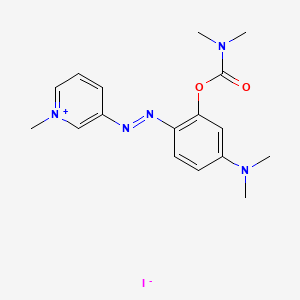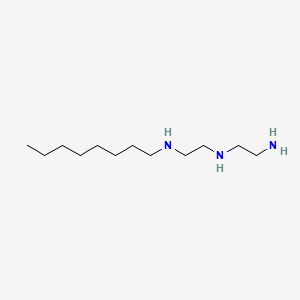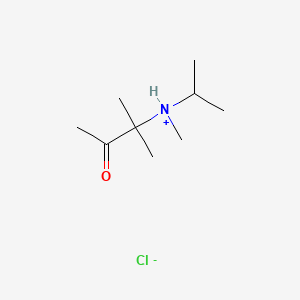
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of a tertiary amine group, which is bonded to three organic substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride can be achieved through reductive amination. This process involves the formation of an imine intermediate from an appropriate aldehyde or ketone and an amine, followed by reduction to form the desired amine . The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce secondary or primary amines.
Aplicaciones Científicas De Investigación
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride involves its interaction with specific molecular targets. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride is unique due to its specific structure, which includes a tertiary amine group bonded to an isopropyl and a methyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
64037-47-4 |
|---|---|
Fórmula molecular |
C9H20ClNO |
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
methyl-(2-methyl-3-oxobutan-2-yl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)10(6)9(4,5)8(3)11;/h7H,1-6H3;1H |
Clave InChI |
OAXDRCDZMQMCNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH+](C)C(C)(C)C(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

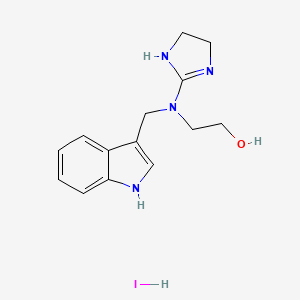
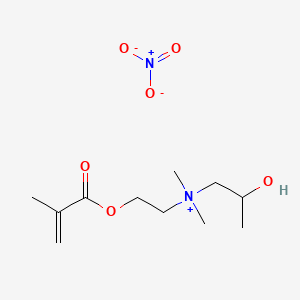
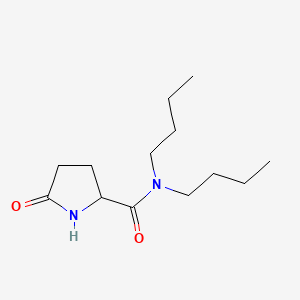
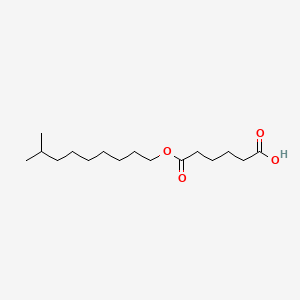

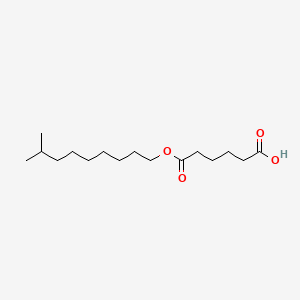
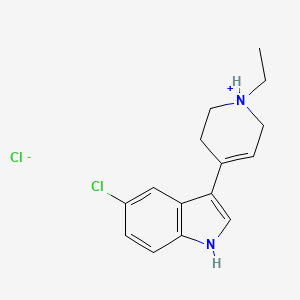
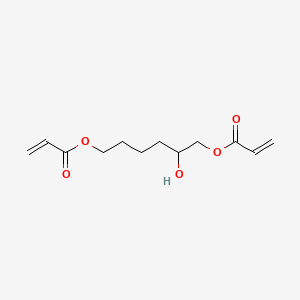
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
